

# Spectroscopic Profile of 1-Nitropropene: A Technical Guide

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## Compound of Interest

Compound Name: **1-Nitropropene**

Cat. No.: **B1615415**

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This technical guide provides a comprehensive overview of the spectral data for **1-nitropropene**, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its spectroscopic characteristics, including Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(E)-1-nitropropene**. These values are compiled from typical ranges and data for analogous compounds.

### Table 1: FT-IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	=C-H Stretch
~2950-2850	Medium	C-H Stretch (Alkyl)
~1640	Medium-Weak	C=C Stretch
~1550 and ~1350	Strong	Asymmetric & Symmetric NO <sub>2</sub> Stretch[1]
~1450	Medium	C-H Bend (Alkyl)
~970	Strong	=C-H Bend (trans)

**Table 2: FT-Raman Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	=C-H Stretch
~2950-2850	Strong	C-H Stretch (Alkyl)
~1640	Very Strong	C=C Stretch
~1550 and ~1350	Strong	Asymmetric & Symmetric NO <sub>2</sub> Stretch
~1450	Medium	C-H Bend (Alkyl)

**Table 3: UV-Vis Spectral Data**

$\lambda_{max}$ (nm)	Solvent	Transition
~230-250	Ethanol/Methanol	$\pi \rightarrow \pi^*$

The nitroalkene chromophore is responsible for the absorption in the UV region.[2]

**Table 4: <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.0-7.3	m	-	H-1 (CH=C)
~6.8-7.1	m	-	H-2 (C=CH)
~2.0-2.2	dq	~7, ~1.5	H-3 (CH <sub>3</sub> )

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The vinyl protons (H-1 and H-2) will exhibit complex splitting due to coupling with each other and with the methyl group protons.

**Table 5:  $^{13}\text{C}$  NMR Spectral Data ( $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Assignment
~140-150	C-1 (CH=C)
~130-140	C-2 (C=CH)
~15-20	C-3 (CH <sub>3</sub> )

Note: The carbon attached to the nitro group (C-1) is expected to be the most downfield of the alkene carbons.

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### FT-IR Spectroscopy

- Sample Preparation: For liquid samples like **1-nitropropene**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Background Collection: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.
- Sample Analysis: The prepared sample is placed in the spectrometer's sample holder.

- Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ . Multiple scans are averaged to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.

## FT-Raman Spectroscopy

- Sample Preparation: A small amount of the liquid sample is placed in a glass capillary tube or an NMR tube.
- Instrumentation: A high-intensity laser source (e.g., Nd:YAG laser at 1064 nm) is used for excitation to minimize fluorescence.
- Data Acquisition: The laser is focused on the sample, and the scattered light is collected at a 180° angle (back-scattering). The collected light is passed through an interferometer and then to a detector. The spectrum is typically recorded over a Raman shift range of 4000-100  $\text{cm}^{-1}$ .

## UV-Vis Spectroscopy

- Sample Preparation: A dilute solution of **1-nitropropene** is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1 AU).
- Blank Measurement: A cuvette containing the pure solvent is placed in the spectrophotometer to record a baseline.
- Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

## NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **1-nitropropene** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

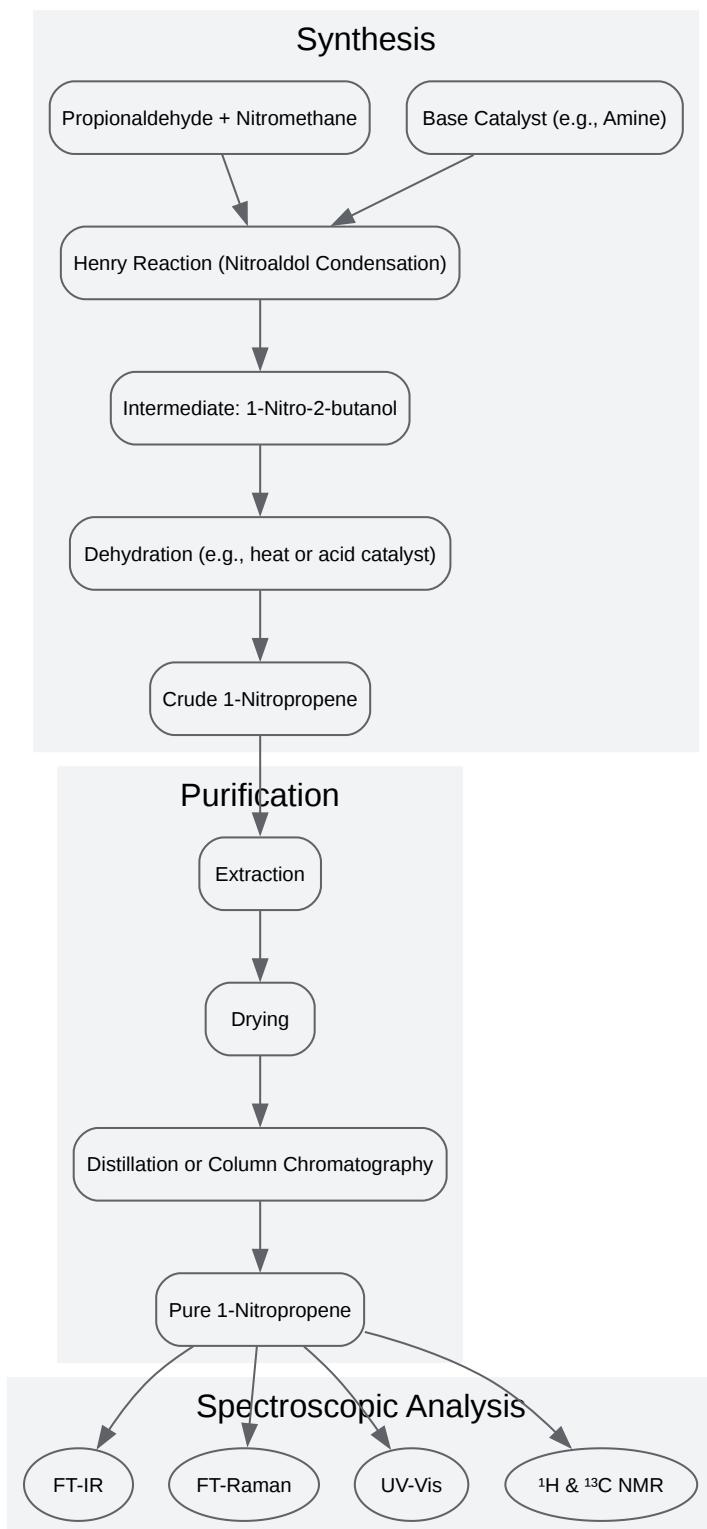
- Data Acquisition: Standard pulse sequences are used to acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. For  $^{13}\text{C}$  NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

## Mandatory Visualizations

### Synthesis and Analysis Workflow

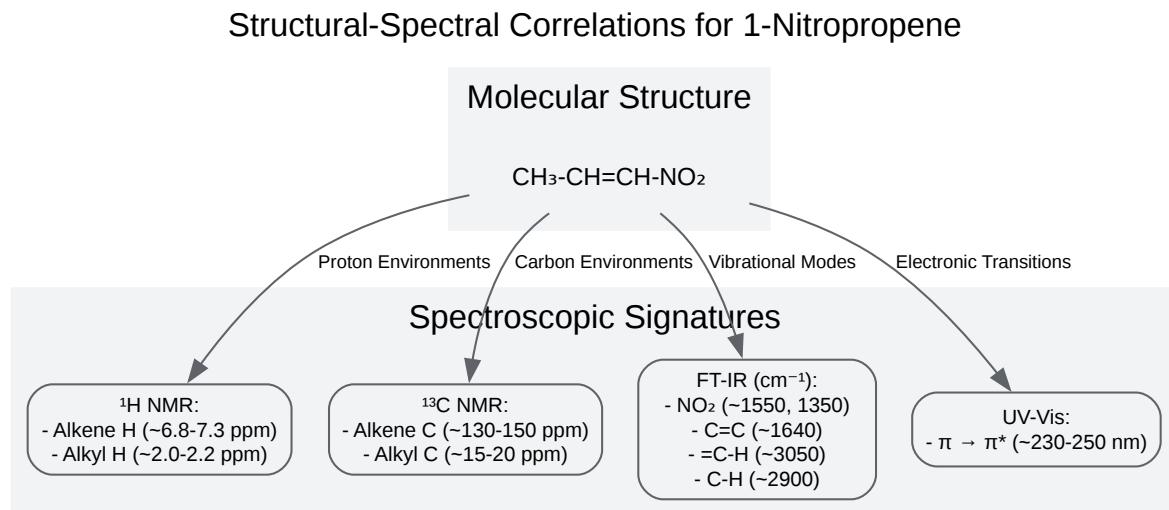
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent spectroscopic analysis of **1-nitropropene**. The synthesis is based on a Henry reaction (nitroaldol condensation) between propionaldehyde and nitromethane, followed by dehydration.

## Experimental Workflow for 1-Nitropropene

[Click to download full resolution via product page](#)*Synthesis and analysis workflow for **1-nitropropene**.*

## Structural-Spectral Relationship

This diagram illustrates the correlation between the structural components of **1-nitropropene** and their corresponding signals in different spectroscopic techniques.



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*Correlation of 1-nitropropene's structure with its spectral data.*

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## References

- 1. eng.uc.edu [eng.uc.edu]
- 2. pharmacyconcepts.in [pharmacyconcepts.in]
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